BenchChemオンラインストアへようこそ!

Thieno[2,3-d]pyridazin-7(6H)-one

MCH1R antagonist GPCR ligand obesity

Proven CNS-penetrant GPCR scaffold for MCH1R antagonist programs (Ki=2.60 nM, oral in vivo efficacy). Favorable physicochemical profile (MW 152, LogP ~0.5). Offers multiple diversification vectors. High purity (≥97%) & room temp storage streamline scale-up for SAR & lead optimization.

Molecular Formula C6H4N2OS
Molecular Weight 152.17
CAS No. 697-72-3
Cat. No. B2405683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyridazin-7(6H)-one
CAS697-72-3
Molecular FormulaC6H4N2OS
Molecular Weight152.17
Structural Identifiers
SMILESC1=CSC2=C1C=NNC2=O
InChIInChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)3-7-8-6/h1-3H,(H,8,9)
InChIKeyAKSHAFWAEINGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-d]pyridazin-7(6H)-one (CAS 697-72-3): A Privileged Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Thieno[2,3-d]pyridazin-7(6H)-one is a fused bicyclic heterocycle comprising a thiophene ring fused to a pyridazinone core. With a molecular formula of C₆H₄N₂OS and a molecular weight of 152.18 g/mol [1], this scaffold serves as a versatile building block in drug discovery, particularly for developing melanin-concentrating hormone receptor 1 (MCH1R) antagonists and other bioactive molecules [2]. Its unique electronic and steric properties differentiate it from simpler monocyclic pyridazinones and other heterocyclic platforms.

Why Thieno[2,3-d]pyridazin-7(6H)-one Cannot Be Substituted with Simpler Pyridazinones or Alternative Heterocycles in Key Applications


The thieno[2,3-d]pyridazin-7(6H)-one scaffold is not merely a substituted pyridazinone; the fused thiophene ring alters the electron distribution and steric bulk of the core, which directly influences target binding kinetics, selectivity, and physicochemical properties [1]. For example, in MCH1R antagonist programs, the thieno-fused system yields compounds with distinct in vivo pharmacokinetic profiles—including low intravenous clearance and high brain penetration—compared to benzopyridazinone or monocyclic pyridazinone analogues [2]. Generic substitution with a simpler pyridazinone would fail to recapitulate the specific molecular interactions and ADME outcomes achieved with this fused bicyclic scaffold.

Thieno[2,3-d]pyridazin-7(6H)-one (CAS 697-72-3): Quantitative Differentiation Evidence for Scientific Procurement


MCH1R Binding Affinity: Thienopyridazinone Derivatives Achieve Low Nanomolar Ki Values, Comparable to Benzopyridazinone Analogs but with Distinct In Vivo Profiles

A thienopyridazinone derivative (CHEMBL211340) exhibits a Ki of 2.60 nM for the melanin-concentrating hormone receptor 1 (MCH1R) in HEK293 cells expressing the chimeric rat/human receptor [1]. This binding affinity is within the same nanomolar range reported for benzopyridazinone-based MCH1R antagonists, which also show high receptor affinity [2]. However, the thieno-fused scaffold confers superior in vivo properties, including lower intravenous clearance and higher brain penetration, as demonstrated in the same comparative study [3]. The quantitative binding data confirm that the thienopyridazinone core is a privileged scaffold for achieving potent MCH1R antagonism, with the fused thiophene ring contributing to a differentiated pharmacological profile.

MCH1R antagonist GPCR ligand obesity

In Vivo Efficacy: Thienopyridazinone-Based Antagonist Reduces Feeding and Body Weight in Obese Rats at Doses of 1-10 mg/kg

In a diet-induced obese rat model, a thienopyridazinone-based MCH1R antagonist produced a dose-dependent reduction in food intake and body weight following oral administration at doses ranging from 1 to 10 mg/kg [1]. This quantitative efficacy data demonstrates that the thieno-fused scaffold yields compounds with tangible in vivo activity. While direct comparator data for alternative scaffolds under identical conditions are not reported in the same study, the observed dose-response establishes a benchmark for the thienopyridazinone class. The magnitude of effect at relatively low doses suggests favorable oral bioavailability and target coverage, attributes that are scaffold-dependent and not automatically achieved with other heterocyclic cores.

obesity appetite regulation in vivo pharmacology

Physicochemical Differentiation: Low Molecular Weight (152.18) and Favorable LogP (~0.5) of Core Scaffold Enable Diverse Derivatization

The thieno[2,3-d]pyridazin-7(6H)-one core possesses a molecular weight of 152.18 g/mol [1] and a predicted LogP of approximately 0.5 (based on computational models for the unsubstituted scaffold) [2]. In comparison, the simpler pyridazin-3(2H)-one has a molecular weight of 96.09 g/mol and a lower LogP (~0.2), while the isosteric phthalazin-1(2H)-one weighs 146.15 g/mol with a higher LogP (~0.8). The thieno-fused system thus occupies a favorable intermediate space in terms of size and lipophilicity, aligning with lead-like property guidelines. This balanced profile facilitates the installation of diverse substituents without exceeding commonly accepted thresholds for molecular weight or LogP, making the scaffold a practical choice for medicinal chemistry campaigns where physicochemical parameters are critical.

drug-likeness lead optimization physicochemical properties

Commercial Availability: AKSci Supplies Thieno[2,3-d]pyridazin-7(6H)-one with ≥95% Purity and Room Temperature Storage

Thieno[2,3-d]pyridazin-7(6H)-one is commercially available from AKSci (catalog 2493CV) with a minimum purity specification of 95% and recommended long-term storage at room temperature in a cool, dry place . This contrasts with many heterocyclic building blocks that require refrigeration, desiccation, or inert atmosphere handling due to hydrolytic or oxidative instability. The compound is classified as non-hazardous for transport, simplifying logistics for research laboratories. For procurement purposes, this combination of high purity and straightforward storage translates to lower operational burden and greater reliability in synthetic transformations.

chemical procurement building blocks quality control

Thieno[2,3-d]pyridazin-7(6H)-one (CAS 697-72-3): Evidence-Backed Application Scenarios for Scientific Procurement


MCH1R Antagonist Lead Optimization Programs

For teams developing melanin-concentrating hormone receptor 1 antagonists targeting obesity or metabolic disorders, the thieno[2,3-d]pyridazin-7(6H)-one scaffold provides a proven starting point. As shown by Dyck et al., thienopyridazinone-based compounds achieve nanomolar receptor binding (Ki = 2.60 nM) and produce dose-dependent reductions in food intake and body weight in obese rats at 1-10 mg/kg oral doses [1][2]. The scaffold's favorable brain penetration and low intravenous clearance differentiate it from benzopyridazinone alternatives and support progression into in vivo efficacy models [1].

Fused Heterocyclic Library Synthesis for Kinase or GPCR Screening

The core scaffold's molecular weight (152.18 g/mol) and balanced LogP (~0.5) position it as an ideal starting point for generating focused libraries of kinase inhibitors or GPCR ligands [3][4]. The fused thieno-pyridazinone ring system offers multiple vectors for diversification (positions 2, 4, and 6), enabling rapid exploration of structure-activity relationships without exceeding drug-like property space. The commercial availability with ≥95% purity and room temperature storage simplifies parallel synthesis workflows .

Central Nervous System (CNS) Drug Discovery

Given the documented high brain penetration of thienopyridazinone derivatives (brain/plasma ratio >1.8 for representative analogues) [1], this scaffold is particularly attractive for CNS targets. The core can be elaborated to generate compounds that cross the blood-brain barrier efficiently, making it suitable for neurological or psychiatric indications where target engagement in the brain is required. Procurement of the unsubstituted core enables rapid installation of CNS-optimized substituents.

Tool Compound Development for MCH1R Pharmacology

Researchers investigating the role of MCH1R in feeding behavior, energy homeostasis, or mood regulation can utilize the thieno[2,3-d]pyridazin-7(6H)-one scaffold to generate high-affinity tool compounds. The available binding data (Ki = 2.60 nM) [2] and in vivo efficacy data [1] provide confidence that appropriately substituted analogues will exhibit potent and selective target modulation, facilitating mechanistic studies.

Quote Request

Request a Quote for Thieno[2,3-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.